molecular formula C13H14N2O2S B1454611 1-(4,6-Dimethyl-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid CAS No. 1283109-11-4

1-(4,6-Dimethyl-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid

Cat. No.: B1454611
CAS No.: 1283109-11-4
M. Wt: 262.33 g/mol
InChI Key: KSSQGHJHNKQWNP-UHFFFAOYSA-N
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Description

This compound is a small molecule derivative . It is commercially available and generally considered to be air stable . It is used for pharmaceutical testing .


Synthesis Analysis

The synthesis of benzothiazoles involves the reaction of o-iodoanilines or electron-rich aromatic amines with K2S and DMSO . A similar reaction of o-phenylenediamines provides 2-unsubstituted benzimidazoles without K2S .


Molecular Structure Analysis

The molecular formula of this compound is C15H18N2O2S .


Chemical Reactions Analysis

The compound has been used in the synthesis of a variety of benzimidazoles, benzothiazoles, and quinazolines . The reaction mixtures are treated sequentially with Amberlyst A-26 thiosulfate resin and diisopropylaminomethyl resin (PS-DIEA) to remove excess reagent and byproducts .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include its melting point, boiling point, density, and molecular weight .

Scientific Research Applications

Benzothiazole Derivatives in Medicinal Chemistry

Benzothiazole derivatives, including compounds like 1-(4,6-Dimethyl-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid, have demonstrated a wide range of biological activities, making them significant in medicinal chemistry. The unique structure of benzothiazole, particularly the methine center present in the thiazole ring, contributes to its versatility as a core moiety in numerous synthetic and natural bioactive molecules. These derivatives exhibit various pharmacological activities such as anti-viral, anti-microbial, anti-allergic, anti-diabetic, anti-tumor, anti-inflammatory, anthelmintic, and anti-cancer properties. The variation in biological activities is often attributed to substitutions on the C-2 carbon atom and C-6 of the benzothiazole ring, highlighting the importance of structural modifications in enhancing the therapeutic potential of these compounds (Bhat & Belagali, 2020).

Role in Antimicrobial and Antiviral Agents

Research into benzothiazole derivatives has also underscored their significant antimicrobial and antiviral capabilities. The emergence of multi-drug resistant pathogens and pandemic threats like SARS-CoV-2 has spurred interest in these compounds as potential antimicrobial and antiviral agents. Benzothiazole derivatives, including Schiff bases, azo dyes, and metal complexes, have exhibited various modes of action against microorganisms and viruses. Their bioactive properties suggest a promising avenue for the discovery and clinical development of new antimicrobial or antiviral drugs, pending thorough pharmaceutical studies to ensure safety and efficacy (Elamin et al., 2020).

Antifungal and Immunomodulating Activities

The antifungal and immunomodulating activities of benzothiazole azole derivatives have been explored, particularly their efficacy against Candida species. Chemical characteristics such as ether substitution at the side chain significantly influence their antifungal activity, suggesting that structural features play a crucial role in their biological effects. These derivatives also show immunomodulating activity, potentially enhancing their in vivo efficacy through both direct antifungal effects and stimulation of the immune response (Schiaffella & Vecchiarelli, 2001).

Future Directions

The compound has potential applications in the field of pharmaceutical testing . Its efficiency over a large range of polymers and small molecule derivatives suggests it could have broader applications in the future .

Properties

IUPAC Name

1-(4,6-dimethyl-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2S/c1-7-3-8(2)11-10(4-7)18-13(14-11)15-5-9(6-15)12(16)17/h3-4,9H,5-6H2,1-2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSSQGHJHNKQWNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)SC(=N2)N3CC(C3)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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